4-(Fmoc-氨基)-1-丁醇

描述

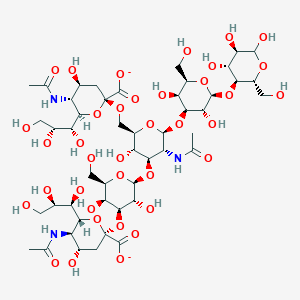

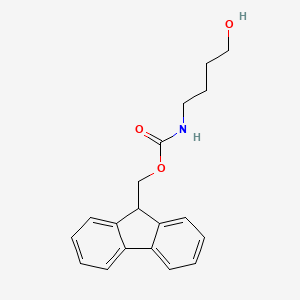

4-(Fmoc-amino)-1-butanol is a compound that is used in the field of organic synthesis . The Fmoc group, or fluorenylmethoxycarbonyl protecting group, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The synthesis of Fmoc-protected amino acids and peptides has been largely used in solid phase peptide synthesis (SPPS) .Molecular Structure Analysis

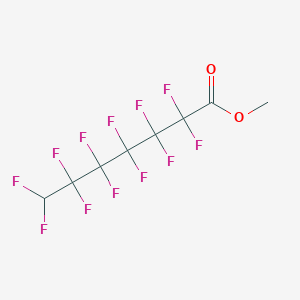

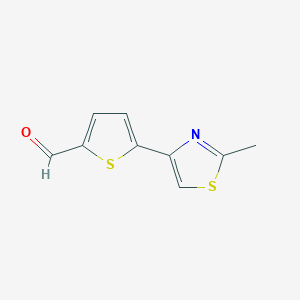

The molecular formula of 4-(Fmoc-amino)-1-butanol is C19H21NO3 . The Fmoc group is a carbamate, which is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution .Physical And Chemical Properties Analysis

The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .科学研究应用

1. Specific Scientific Field The research is conducted in the field of Material Science , specifically in the development of hydrogels .

3. Detailed Description of the Methods of Application or Experimental Procedures The study aimed to obtain supramolecular gels through a co-assembly phenomenon using Fmoc-amino acids as low molecular weight gelators . The stability of the new structures was evaluated by the vial inversion test, while FTIR spectra put into evidence the interaction between the compounds . SEM microscopy was used to obtain the visual insight into the morphology of the physical hydrogel network while DLS measurements highlighted the sol-gel transition .

Solvent-Controlled Self-Assembly

- Specific Scientific Field : Physical Chemistry .

- Comprehensive and Detailed Summary of the Application : Fmoc protected single amino acids, including potentially “4-(Fmoc-amino)-1-butanol”, are used in solvent-controlled self-assembly to form various structures that serve as excellent bio-organic scaffolds for diverse applications .

- Detailed Description of the Methods of Application or Experimental Procedures : The study demonstrated the ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids through solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

- Thorough Summary of the Results or Outcomes Obtained : The research showed that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .

Ester Hydrolysis

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : Fmoc protected amino esters, including potentially “4-(Fmoc-amino)-1-butanol”, are used in ester hydrolysis . This process is important for modifying amino acids, as the C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .

- Detailed Description of the Methods of Application or Experimental Procedures : The study explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

- Thorough Summary of the Results or Outcomes Obtained : The research resulted in an improved reaction that produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

pH-Controlled Ambidextrous Gelation

- Specific Scientific Field : Material Science .

- Comprehensive and Detailed Summary of the Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages . This includes hydrogelation at different pH values as well as organogelation .

- Detailed Description of the Methods of Application or Experimental Procedures : The self-assembly of Fmoc-K(Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions . The stability of the new structures was evaluated by the vial inversion test, while FTIR spectra put into evidence the interaction between the compounds .

- Thorough Summary of the Results or Outcomes Obtained : The advantages of Fmoc-K(Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Fmoc-Modified Amino Acids and Short Peptides

- Specific Scientific Field : Bio-Inspired Material Fabrication .

- Comprehensive and Detailed Summary of the Application : Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They offer unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

- Detailed Description of the Methods of Application or Experimental Procedures : The self-organization and applications of Fmoc-modified simple biomolecules have been extensively studied . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

- Thorough Summary of the Results or Outcomes Obtained : The study of modified short peptides that are stimuli-responsive, or that bear naphthyl and aliphatic tails, has been comprehensively reviewed .

未来方向

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTTUOLQLCQZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371395 | |

| Record name | 4-(Fmoc-amino)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fmoc-amino)-1-butanol | |

CAS RN |

209115-32-2 | |

| Record name | 4-(Fmoc-amino)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

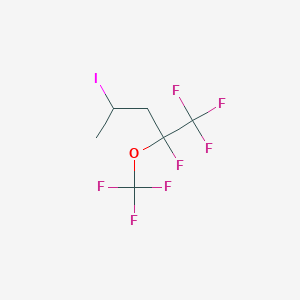

![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)